molecular formula C8H6BrN3O2 B15331321 Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B15331321
M. Wt: 256.06 g/mol
InChI Key: PVIONDWVPDFNOV-UHFFFAOYSA-N
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Description

Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl ester group at the 7th position of the triazolopyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-1,2,4-triazolo[4,3-a]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
  • 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine

Uniqueness

Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is unique due to the presence of the methyl ester group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications.

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-7-11-10-4-12(7)3-6(5)9/h2-4H,1H3

InChI Key

PVIONDWVPDFNOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NN=CN2C=C1Br

Origin of Product

United States

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